12-deoxy-16-hydroxyphorbol-4/'-(12/',14/'-butadienyl)-6/'-(16/',18/',20/'-nonatrienyl)-bicyclo(3.1.0
12-deoxy-16-hydroxyphorbol-4/'-(12/',14/'-butadienyl)-6/'-(16/',18/',20/'-nonatrienyl)-bicyclo(3.1.0
Brand Name:
Vulcanchem
CAS No.:
117855-87-5
VCID:
VC0056491
InChI:
InChI=1S/C44H54O8/c1-6-8-10-11-12-13-14-17-31-35-29(16-9-7-2)30-18-15-19-34(46)52-43-22-27(4)44(50)32(38(43)41(43,5)25-51-40(48)37(30)36(31)35)21-28(24-45)23-42(49)33(44)20-26(3)39(42)47/h7,9-18,20-21,27,29-33,35-38,45,49-50H,2,6,8,19,22-25H2,1,3-5H3/b11-10+,13-12+,16-9-,17-14+,18-15+/t27-,29?,30?,31?,32+,33?,35?,36?,37?,38-,41-,42-,43+,44-/m1/s1
SMILES:
CCCC=CC=CC=CC1C2C1C3C(C2C=CC=C)C=CCC(=O)OC45CC(C6(C(C4C5(COC3=O)C)C=C(CC7(C6C=C(C7=O)C)O)CO)O)C
Molecular Formula:
C44H54O8
Molecular Weight:
710.9 g/mol
12-deoxy-16-hydroxyphorbol-4/'-(12/',14/'-butadienyl)-6/'-(16/',18/',20/'-nonatrienyl)-bicyclo(3.1.0
CAS No.: 117855-87-5
Main Products
VCID: VC0056491
Molecular Formula: C44H54O8
Molecular Weight: 710.9 g/mol
CAS No. | 117855-87-5 |
---|---|
Product Name | 12-deoxy-16-hydroxyphorbol-4/'-(12/',14/'-butadienyl)-6/'-(16/',18/',20/'-nonatrienyl)-bicyclo(3.1.0 |
Molecular Formula | C44H54O8 |
Molecular Weight | 710.9 g/mol |
IUPAC Name | (1S,5E,16S,17R,18S,22R,27R,28R)-8-[(1Z)-buta-1,3-dienyl]-22,27-dihydroxy-20-(hydroxymethyl)-16,24,28-trimethyl-10-[(1E,3E,5E)-nona-1,3,5-trienyl]-2,14-dioxaheptacyclo[14.13.0.01,17.07,12.09,11.018,27.022,26]nonacosa-5,19,24-triene-3,13,23-trione |
Standard InChI | InChI=1S/C44H54O8/c1-6-8-10-11-12-13-14-17-31-35-29(16-9-7-2)30-18-15-19-34(46)52-43-22-27(4)44(50)32(38(43)41(43,5)25-51-40(48)37(30)36(31)35)21-28(24-45)23-42(49)33(44)20-26(3)39(42)47/h7,9-18,20-21,27,29-33,35-38,45,49-50H,2,6,8,19,22-25H2,1,3-5H3/b11-10+,13-12+,16-9-,17-14+,18-15+/t27-,29?,30?,31?,32+,33?,35?,36?,37?,38-,41-,42-,43+,44-/m1/s1 |
Standard InChIKey | RTRLXYBQXKHELY-MNPGUSKJSA-N |
Isomeric SMILES | CCC/C=C/C=C/C=C/C1C2C1C3C(C2/C=C\C=C)/C=C/CC(=O)O[C@@]45C[C@H]([C@]6([C@H]([C@@H]4[C@]5(COC3=O)C)C=C(C[C@]7(C6C=C(C7=O)C)O)CO)O)C |
SMILES | CCCC=CC=CC=CC1C2C1C3C(C2C=CC=C)C=CCC(=O)OC45CC(C6(C(C4C5(COC3=O)C)C=C(CC7(C6C=C(C7=O)C)O)CO)O)C |
Canonical SMILES | CCCC=CC=CC=CC1C2C1C3C(C2C=CC=C)C=CCC(=O)OC45CC(C6(C(C4C5(COC3=O)C)C=C(CC7(C6C=C(C7=O)C)O)CO)O)C |
Synonyms | 12-deoxy-16-hydroxyphorbol-4/'-(12/',14/'-butadienyl)-6/'-(16/',18/',20/'-nonatrienyl)-bicyclo(3.1.0)hexane-(13-O)-2/'-(carboxylate)-(16-O)-3/'-(8/'-butenoic-10/')ate |
PubChem Compound | 6440822 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume